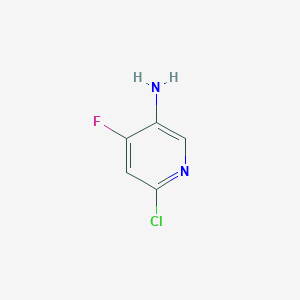

6-Chloro-4-fluoropyridin-3-amine

Description

Significance of Pyridine (B92270) Derivatives in Heterocyclic Chemistry

Pyridine, a six-membered heterocyclic aromatic compound, and its derivatives are fundamental building blocks in organic chemistry. numberanalytics.comnumberanalytics.comrsc.org Their unique chemical properties and reactivity make them essential for the synthesis of a vast range of molecules. numberanalytics.comnumberanalytics.com

Pyridine and its derivatives are considered "privileged structures" in medicinal chemistry. nih.govnih.gov This means they have the ability to bind to multiple biological targets with high affinity, making them valuable scaffolds for the design of new drugs. nih.govnih.gov The pyridine ring is a common feature in many natural products, including alkaloids and vitamins. researchgate.netrsc.orgtandfonline.com The versatility of the pyridine scaffold allows for the creation of a wide range of derivatives through various chemical reactions, such as condensation, cyclization, and cross-coupling reactions. numberanalytics.com This adaptability has made pyridine derivatives a cornerstone of diversity-oriented synthesis, a strategy aimed at creating large and structurally diverse collections of compounds for high-throughput screening. acs.org

The pyridine nucleus is a key component in a vast number of pharmaceutical drugs and agrochemicals. researchgate.netresearchgate.netnih.govrsc.orgresearchgate.net In the pharmaceutical industry, pyridine derivatives are found in drugs for a wide range of diseases, including cancer, bacterial infections, and viral illnesses. researchgate.nettandfonline.comresearchgate.netnih.govnih.gov For example, several FDA-approved drugs contain a pyridine or dihydropyridine (B1217469) scaffold. researchgate.netnih.gov The incorporation of a pyridine moiety can enhance a drug's potency, metabolic stability, and permeability. nih.govtandfonline.com

In agriculture, pyridine-based compounds are crucial for the development of insecticides, herbicides, and fungicides. researchgate.netnih.govchempanda.comglobenewswire.com They are used to protect a wide variety of crops and are known for their high efficacy. chempanda.com The development of new agrochemicals often relies on the modification of existing pyridine structures to create more effective and environmentally benign products. nih.gov

Contextualization of 6-Chloro-4-fluoropyridin-3-amine within Halogenated Pyridine Chemistry

This compound is a specific halogenated pyridine that has emerged as a compound of interest for researchers. Its unique structure, featuring both chlorine and fluorine atoms, offers distinct properties that are being explored for various applications.

The presence of both chlorine and fluorine on the pyridine ring of this compound has significant implications for its chemical reactivity and potential applications. sigmaaldrich.combiosynth.com Halogen atoms can influence the electronic properties of the pyridine ring, affecting how it interacts with other molecules. nih.govmdpi.com This can be advantageous in designing molecules with specific biological activities. The substitution pattern of the halogens and the amine group creates a unique chemical entity that can serve as a building block for more complex molecules. wikipedia.orgacs.orgacs.org The presence of halogens can also impact the compound's physical properties, such as its solubility and stability. nih.gov

While the broader field of halogenated pyridines is well-studied, specific compounds like this compound represent a frontier with unanswered questions. Further research is needed to fully understand the structure-activity relationships of this compound and its derivatives. researchgate.net This includes exploring how modifications to its structure affect its biological activity. researchgate.net

Future research will likely focus on synthesizing new derivatives of this compound and evaluating their potential in areas such as medicinal chemistry and materials science. nih.gov There is also a need to develop more efficient and environmentally friendly methods for the synthesis of this and other halogenated pyridines. youtube.com The exploration of the photochemical synthesis of related compounds, such as imidazopyridines, suggests a potential avenue for greener synthetic routes. nih.gov As our understanding of the unique properties of this compound grows, so too will its potential applications in various scientific and industrial fields.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-4-fluoropyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClFN2/c6-5-1-3(7)4(8)2-9-5/h1-2H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGUUDRZNBQPRGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Advanced Synthetic Strategies for 6-Chloro-4-fluoropyridin-3-amine and Related Isomers

The precise installation of substituents on the pyridine (B92270) ring is a formidable task due to the electronic nature of the heterocycle. The development of regioselective synthetic methods is therefore of paramount importance.

Regioselective Synthesis Approaches

Regioselectivity in the functionalization of polysubstituted pyridines is often dictated by the electronic and steric interplay of the existing substituents.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. In the context of substituted pyridines, the directing group's ability to coordinate with a strong base, typically an organolithium reagent, dictates the site of deprotonation. For aminopyridines, the amino group can act as a directing group. However, the presence of acidic protons on the amine often necessitates a protection strategy, for instance, as a pivaloyl or a carbamate (B1207046) derivative, to prevent N-deprotonation and to effectively direct C-H metalation.

In a related isomer, 4-chloro-3-fluoropyridine (B1587321), kinetic deprotonation at low temperatures (e.g., -75 °C) using a strong base followed by quenching with an electrophile has been shown to be highly regioselective. nih.gov For instance, treatment with lithium diisopropylamide (LDA) followed by quenching with N,N-dimethylformamide (DMF) can yield the corresponding 2-formyl derivative with high selectivity. nih.gov This approach, known as a metalation-quench sequence, is technically demanding, especially on a larger scale, as rapid deprotonation and quenching are crucial to achieve good regioselectivity and to avoid side reactions like dimerization. documentsdelivered.com The fluorine atom in 4-chloro-3-fluoropyridine exerts a significant ortho-directing effect, favoring functionalization at the C2 position. documentsdelivered.com

For a substrate like this compound, the interplay between the directing effects of the amino group (likely in a protected form) and the electronic influence of the chloro and fluoro substituents would be critical in determining the site of metalation. The chlorine at C6 and the fluorine at C4 are electron-withdrawing, which can influence the acidity of the ring protons.

| Reagent/Condition | Position of Functionalization | Directing Group | Comments |

| LDA, -75 °C then DMF | C2 | Fluoro | Demonstrated on 4-chloro-3-fluoropyridine |

| Schlosser's base | C2/C5 | Fluoro/Chloro | Deprotonation at C5 is thermodynamically favored |

| TMP-metal reagents | Varies | Substituent-dependent | Milder conditions with higher functional group tolerance |

Table 1: Examples of Metalation-Directed Functionalization of Halogenated Pyridines.

The Minisci reaction provides a powerful tool for the direct C-H functionalization of electron-deficient heterocycles, such as pyridines, through a radical mechanism. This reaction typically involves the generation of a nucleophilic radical which then adds to the protonated, electron-poor pyridine ring.

For the synthesis of aminomethylated derivatives of 4-chloro-3-fluoropyridine, Minisci-type amidomethylation has proven to be a more direct and scalable alternative to the deprotonation-quench strategy. nih.gov Both classical (Ag⁺/persulfate) and photoredox-mediated conditions have been successfully employed. nih.govrsc.org These reactions exhibit good regioselectivity for the more electron-deficient 2-position of 4-chloro-3-fluoropyridine, with isomer ratios heavily favoring the desired product. nih.govrsc.org A key advantage of the photoredox-mediated approach is its tolerance for sensitive protecting groups, such as the Boc group, which are often unstable under the strongly acidic conditions of the classical Minisci reaction. rsc.org

The regioselectivity of the Minisci reaction is governed by the electronic properties of the pyridine ring. The attack of the nucleophilic radical occurs preferentially at the most electron-deficient positions, which are typically the α and γ positions (C2, C4, C6) relative to the nitrogen atom. In this compound, the presence of two electron-withdrawing halogens would further activate the ring towards radical attack. The precise site of functionalization would depend on the subtle electronic balance within the molecule.

| Radical Source | Catalyst/Conditions | Position of Functionalization | Yield | Isomer Ratio |

| Amino acid derivatives | Ag⁺/Persulfate | C2 | 30-74% | 6.7:1 to >50:1 |

| Amino acid derivatives | Photoredox catalyst, blue light | C2 | 30-74% | 6.7:1 to >50:1 |

Table 2: Minisci-Type Amidomethylation of 4-Chloro-3-fluoropyridine. nih.govrsc.org

Cross-Coupling Reactions in Halogenated Pyridine Synthesis

Cross-coupling reactions, particularly those catalyzed by palladium, are indispensable for the construction of C-C and C-N bonds in the synthesis of complex aromatic and heteroaromatic compounds.

The Suzuki-Miyaura coupling reaction, which forms a C-C bond between an organoboron species and an organic halide or triflate, is a versatile tool for the arylation, vinylation, or alkylation of halogenated pyridines. The reactivity of halopyridines in Suzuki-Miyaura coupling generally follows the order I > Br > OTf >> Cl. google.com The coupling of chloropyridines can be challenging but is often achievable with the use of bulky, electron-rich phosphine (B1218219) ligands on the palladium catalyst. nsf.gov

In di- or polyhalogenated pyridines, regioselective Suzuki-Miyaura coupling can often be achieved by exploiting the differential reactivity of the halogens. For instance, in a molecule containing both bromine and chlorine, the C-Br bond will typically react preferentially. For dihalopyridines with the same halogen, the regioselectivity is influenced by the electronic and steric environment of each halogen. Generally, positions α to the pyridine nitrogen (C2 and C6) are more reactive towards oxidative addition to the palladium(0) catalyst. rsc.org

For a substrate like this compound or its precursors, a Suzuki-Miyaura coupling could be envisioned at the C6-chloro position. The success of such a reaction would depend on a carefully chosen catalyst system, often involving a palladium(II) precatalyst and a specialized phosphine ligand like XPhos or SPhos. rsc.org

| Catalyst System | Base | Solvent | Coupling Position |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | C2/C6 generally favored |

| Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | Effective for chloropyridines |

| Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | Effective for chloropyridines |

Table 3: Typical Catalyst Systems for Suzuki-Miyaura Coupling of Chloropyridines.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. This reaction is broadly applicable and has been successfully used for the amination of chloropyridines. nih.gov Similar to the Suzuki-Miyaura coupling, the use of bulky, electron-rich phosphine ligands is crucial for achieving high yields, especially with less reactive aryl chlorides. nih.gov

In the context of synthesizing derivatives of this compound, palladium-catalyzed amination could be employed to introduce a substituted amino group at the C6 position of a suitable dihalo-fluoropyridine precursor. The regioselectivity would again be a key consideration, with the C6 position generally being more reactive than other positions in many substituted pyridines.

Palladium-catalyzed arylation, a related process, can be used to form C-C bonds with arylating agents. Recent advancements have enabled the direct C-H arylation of fluoroarenes with chloropyridine derivatives, offering a more atom-economical approach by avoiding the need for pre-functionalized coupling partners. nih.gov

| Ligand | Base | Temperature | Comments |

| (o-biphenyl)P(t-Bu)₂ | NaOtBu | Room Temperature - 110 °C | General for aryl chlorides |

| (o-biphenyl)PCy₂ | NaOtBu | 80-110 °C | Effective for functionalized substrates |

| BrettPhos / RuPhos | NaOtBu | Varies | Wide scope for C-N coupling |

Table 4: Ligands for Palladium-Catalyzed Amination of Chloropyridines.

Copper-Catalyzed C-N Bond Formations

Copper-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-nitrogen (C-N) bonds. nih.gov These methods are valued for the relatively low cost and toxicity of copper compared to other transition metals like palladium. nih.gov While traditional Ullmann-type couplings often required harsh conditions, the development of reactions using bidentate ligands such as amino acids, diamines, and 1,3-diketones has enabled these transformations to occur under milder conditions with lower catalyst loadings. nih.gov

These advanced copper-catalyzed systems facilitate the coupling of various (hetero)aryl halides with a wide range of N-nucleophiles, including azoles, piperidine, and amino acids. nih.gov For dihalopyridines, copper catalysis can achieve selective amination. For instance, studies on 2-amino/2-hydroxy-5-halopyridines have demonstrated that copper-catalyzed amination with 1,2-diols can proceed with excellent yields at the C-5 position. researchgate.net This selectivity is significant as it allows for the targeted functionalization of poly-substituted pyridine rings. The reaction's success with various amines, heterocycles, and amides underscores its versatility. researchgate.net The development of efficient copper-catalyzed methods for C-N bond formation using reagents like dialkyl azodicarboxylate further expands the synthetic toolkit, allowing aryl iodides to react at ambient temperatures and aryl bromides at moderately elevated temperatures (60 °C). researchgate.net

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyridineslibretexts.org

Nucleophilic aromatic substitution (SNAr) is a primary mechanism for functionalizing halogenated pyridines. youtube.com This reaction is particularly favored at the C-2 and C-4 positions because the pyridine nitrogen can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance. stackexchange.com The reaction typically proceeds via a two-step addition-elimination mechanism: the nucleophile attacks the carbon bearing the leaving group, forming a tetrahedral intermediate, followed by the departure of the halide to restore aromaticity. libretexts.orgyoutube.com The presence of electron-withdrawing groups on the ring significantly accelerates the reaction rate. masterorganicchemistry.com

Selective Halogen Displacement by Amines and Other Nucleophiles

In polyhalogenated pyridines like this compound, the different halogens exhibit distinct reactivities, allowing for selective displacement. Generally, fluorine is a better leaving group than chlorine in SNAr reactions due to its high electronegativity, which activates the ring toward nucleophilic attack. masterorganicchemistry.comchemrxiv.org This principle allows for selective reactions where a nucleophile, such as an amine, will preferentially displace the fluorine atom over the chlorine atom.

The reactivity of the pyridine ring is highly dependent on the presence of activating groups. For instance, pyridines with additional electron-withdrawing groups, such as a nitro or trifluoromethyl group, show reactivity similar to highly activated pyrimidines. nih.gov In such activated systems, SNAr reactions with amines can proceed readily, sometimes even in environmentally benign solvents like water. nih.gov The choice of nucleophile and reaction conditions is crucial. For example, while amines are common nucleophiles, competition can arise with other nucleophiles present in the reaction mixture, such as alkoxides formed from alcohol solvents. uniatlantico.edu.co

The following table summarizes the outcomes of SNAr reactions on various halogenated pyridines with amine nucleophiles.

| Substrate | Nucleophile | Conditions | Product | Yield | Reference |

| 2-Chloro-5-nitropyridine | Various amines | KF, Water | N-Substituted-5-nitropyridin-2-amines | Good | nih.gov |

| 2-Fluoropyridine (B1216828) | Dimethylamine | NaOH, DMF | 2-(Dimethylamino)pyridine | 95% | nih.gov |

| 2-Chloro-3-nitropyridine | Dimethylamine | NaOH, DMF | 2-(Dimethylamino)-3-nitropyridine | 98% | nih.gov |

| 2-Amino-6-chloropurine | Dimethylamine | NaOH, DMF | 2-Amino-6-(dimethylamino)purine | 81% | nih.gov |

| 2-amino-4,6-dichloropyrimidine-5-carbaldehyde | Various amines | TEA, EtOH, reflux | Mono-substituted amino-pyrimidine | Moderate | uniatlantico.edu.co |

Influence of Substituent Effects on Reactivity and Regioselectivity

Substituent effects play a critical role in determining the rate and regioselectivity of SNAr reactions on the pyridine ring. The electronic nature of substituents is paramount; electron-withdrawing groups activate the ring for nucleophilic attack, while electron-donating groups deactivate it. masterorganicchemistry.comresearchgate.net The position of these substituents is equally important. Activating groups at the ortho and para positions to the leaving group provide the best stabilization for the negatively charged Meisenheimer intermediate, thus leading to faster reaction rates. masterorganicchemistry.com

In the case of dihalopyridines, such as 2,6-dichloropyridines, the regioselectivity of nucleophilic attack is influenced by the nature of the substituent at the 3-position. researchgate.net Studies have shown that bulky substituents at the 3-position can sterically hinder the C-2 position, directing the nucleophile to attack the C-6 position. researchgate.net Conversely, certain substituents can electronically favor the formation of one isomer over another. For example, in the reaction of 3-substituted 2,6-dichloropyridines with 1-methylpiperazine (B117243), a 3-carboxylate or 3-amide group favors substitution at the C-2 position, whereas 3-cyano or 3-trifluoromethyl groups direct the substitution to the C-6 position. researchgate.net

The solvent can also exert a strong influence on regioselectivity. For instance, the selectivity of the reaction between 2,6-dichloro-3-(methoxycarbonyl)pyridine and 1-methylpiperazine can be completely reversed by changing the solvent from dichloromethane (B109758) (DCM) to dimethyl sulfoxide (B87167) (DMSO). researchgate.net This is attributed to the solvent's ability to act as a hydrogen-bond acceptor. researchgate.net

Biocatalytic Approaches to Pyridine Derivatization

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the functionalization of pyridine derivatives. chemistryviews.org Enzymes can operate under mild conditions and often provide excellent regio- and enantioselectivity, which can be difficult to achieve with conventional catalysts. chemistryviews.org

Enzymatic Hydroxylation of Halogenated Pyridines

Enzymatic C-H hydroxylation represents a powerful tool for introducing hydroxyl groups into pyridine rings. nih.gov Cytochrome P450 monooxygenases are particularly notable for their ability to catalyze this transformation. nih.gov These enzymes can be engineered to achieve high selectivity for specific positions on the aromatic ring. For example, mutants of P450BM3 have been used for the ortho- and para-hydroxylation of halogenated benzenes. nih.gov While direct enzymatic hydroxylation of this compound is not widely documented, the principles derived from studies on other halogenated aromatics are applicable. The challenge often lies in the inherent electronic properties of the pyridine ring, which can make C-3 hydroxylation particularly difficult. nih.gov However, novel photochemical methods involving pyridine N-oxides have shown promise for achieving this selective transformation. nih.gov

Microbial Transformations and Bioconversion Processes

Whole-cell microbial systems can be used to perform complex transformations on pyridine derivatives. nih.gov Microorganisms possess diverse metabolic pathways that can be harnessed for bioconversion. frontiersin.org The transformation rate of pyridine derivatives is dependent on the nature of the substituents, with halogenated pyridines generally showing lower transformation rates compared to other substituted pyridines like pyridine carboxylic acids. nih.gov

Fungi, such as Beauveria bassiana, have been shown to transform various ethylpyridines through stereoselective oxidation of alkyl side chains and hydroxylation of methyl groups. intellectualarchive.comresearchgate.net These processes can also lead to the formation of N-oxides. intellectualarchive.com While specific microbial transformations of this compound are not extensively reported, the existing literature on related compounds indicates the potential for using microorganisms to achieve specific functionalizations, such as hydroxylations or oxidations, on the pyridine core or its substituents. nih.govintellectualarchive.com

Mechanistic Investigations of Synthetic Transformations

The following sections delve into the mechanistic aspects of the key reactions involved in the synthesis of this compound and related compounds. Due to a lack of specific studies on the target molecule, the discussion will draw upon well-established principles and data from analogous systems.

Reaction Kinetics and Thermodynamic Considerations

The introduction of the amino group onto the pyridine ring often proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The kinetics and thermodynamics of such reactions are highly dependent on the nature of the leaving group, the nucleophile, and the substituents on the pyridine ring.

In the context of synthesizing this compound, the amination step would likely involve the displacement of a halide. The reactivity order in SNAr reactions on activated aryl systems is typically F > Cl > Br > I, which is counterintuitive to the bond strengths but is explained by the rate-determining step being the initial nucleophilic attack. masterorganicchemistry.com The highly electronegative fluorine atom polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. masterorganicchemistry.com

Kinetic studies on related systems, such as the reaction of 2-methoxy-3-nitropyridine (B1295690) and 2-methoxy-5-nitropyridine (B154726) with various secondary amines in aqueous solution, have shown that these reactions follow a second-order rate law, first order in each reactant. researchgate.net The Brønsted-type plots for these reactions are linear, with βnuc values of 0.52 and 0.55, respectively. researchgate.net This indicates that the reaction proceeds through a standard SNAr mechanism where the nucleophilic attack is the rate-determining step. researchgate.net

Table 1: Representative Kinetic Data for the SNAr Reaction of Substituted Pyridines with Amines

| Pyridine Substrate | Amine Nucleophile | Solvent | Rate Constant (k) | Reference |

| 2-methoxy-3-nitropyridine | Morpholine | Water | 1.3 x 10-3 M-1s-1 | researchgate.net |

| 2-methoxy-5-nitropyridine | Morpholine | Water | 2.8 x 10-4 M-1s-1 | researchgate.net |

| 2-chloropyridine | Piperidine | Methanol | Not specified | nih.gov |

Note: The data presented is for analogous systems and serves to illustrate the general kinetic behavior of SNAr reactions on substituted pyridines.

Proposed Transition States and Intermediates

The generally accepted mechanism for nucleophilic aromatic substitution on pyridines involves the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. masterorganicchemistry.comwikipedia.org In the case of the amination of a chlorofluoropyridine, the reaction would proceed as follows:

Nucleophilic Attack: The amine nucleophile attacks the carbon atom bearing the leaving group (either chlorine or fluorine), leading to the formation of a tetrahedral intermediate, the Meisenheimer complex. This step is typically the rate-determining step. masterorganicchemistry.com The negative charge is delocalized over the pyridine ring and is stabilized by the electron-withdrawing nitrogen atom in the ring.

Leaving Group Departure: The leaving group (halide ion) is expelled, and the aromaticity of the pyridine ring is restored.

Computational studies using density functional theory (DFT) on the nucleophilic substitution of pyridine derivatives have provided insights into the structures of the transition states and intermediates. nih.govrsc.org For the reaction of acyl chlorides with pyridine, a related nucleophilic substitution, the transition state involves a significant degree of bond formation between the nucleophile and the electrophilic carbon, as well as partial bond breaking of the carbon-leaving group bond. rsc.orgrsc.org The geometry around the electrophilic carbon atom changes from trigonal planar to tetrahedral in the Meisenheimer intermediate. rsc.org

Table 2: Calculated Energy Barriers for Nucleophilic Substitution on a Pyridine Analog

| Reaction Step | Calculated ΔG‡ (kcal/mol) | Reference |

| Formation of Meisenheimer Complex | 14.7 | nih.gov |

Note: This data is from a computational study on a related system and is illustrative of the energy barriers involved in SNAr on pyridines.

Chemical Reactivity and Derivatization Studies

Exploration of Functional Group Transformations

The functional groups on the 6-Chloro-4-fluoropyridin-3-amine scaffold offer multiple handles for chemical modification, allowing for a range of transformations that can be used to build more complex molecules.

The presence of halogen atoms on the pyridine (B92270) ring, particularly the chlorine at the 6-position, allows for amination reactions, primarily through nucleophilic aromatic substitution (SNA_r) and palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.

Nucleophilic aromatic substitution is a common method for introducing amino groups onto pyridine rings. vot.pl The reactivity of halopyridines in S_NAr reactions is influenced by the nature of the halogen, with fluoropyridines generally being more reactive than chloropyridines due to the high electronegativity of fluorine. researchgate.net For a molecule like this compound, a nucleophilic attack could potentially displace either the chloro or the fluoro substituent. The outcome would depend on the reaction conditions and the specific nucleophile used. In many cases, these reactions require heat to overcome the energy barrier of disrupting the aromaticity of the pyridine ring. vot.pl

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen bonds. clarku.edu This palladium-catalyzed cross-coupling reaction allows for the amination of aryl halides under relatively mild conditions and with a broad substrate scope. clarku.educlarku.edu The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. sciencenet.cn The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. clarku.edu For related dichloropyrimidines, highly regioselective aminations have been achieved, favoring substitution at the C4-position. acs.org In the case of 5-bromo-2-chloro-3-fluoropyridine, chemoselective amination at the 2-position (displacement of chlorine) has been demonstrated using specific palladium catalysts and ligands like Xantphos. nih.gov This suggests that selective amination of this compound is feasible with careful selection of the catalytic system.

Table 1: Comparison of Amination Methods for Halogenated Pyridines

| Reaction Type | General Conditions | Key Features | Relevant Examples |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNA_r) | Amine nucleophile, often with heat | Reactivity: F > Cl. Can require harsh conditions. vot.plresearchgate.net | Amination of chloropyridines with various amines. vot.pl |

| Buchwald-Hartwig Amination | Pd catalyst, phosphine ligand, base | Mild conditions, broad substrate scope, high functional group tolerance. clarku.educlarku.edu | Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. nih.gov |

Electrophilic fluorination using N-F reagents is a key method for introducing fluorine atoms into organic molecules. nih.gov Reagents such as Selectfluor and N-Fluorobenzenesulfonimide (NFSI) are widely used due to their stability and effectiveness. nih.govacs.org The amino group on the pyridine ring is an activating group, directing electrophilic attack. In the fluorination of 2-aminopyridines with Selectfluor, regioselective fluorination at the 3-position has been observed, which is contrary to typical electrophilic halogenations that occur at the 5-position. mdpi.com The reaction conditions, such as the solvent, can significantly influence the yield. mdpi.com

N-Fluorobenzenesulfonimide (NFSI) is another versatile electrophilic fluorinating agent. acs.org It has been successfully used for the direct monofluorination of N-protected pyridone derivatives, with the fluorine atom being introduced regioselectively. clarku.edu The reactivity of NFSI can be influenced by the substrate, and in some cases, it can also act as an amination or sulfonylation reagent. researchgate.net The choice between different N-F reagents, which vary in their fluorinating power, allows for the selective fluorination of a wide range of substrates under mild conditions. sciencenet.cn

Table 2: Common N-F Fluorinating Agents

| Reagent | Abbreviation | Key Characteristics |

|---|---|---|

| 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor | Powerful electrophilic fluorinating agent, effective for fluorinating electron-rich substrates. mdpi.com |

| N-Fluorobenzenesulfonimide | NFSI | Stable, versatile reagent for electrophilic fluorination, can also mediate other transformations. clarku.eduacs.orgresearchgate.net |

The pyridine ring, being electron-deficient, is generally resistant to oxidation but can be reduced. Catalytic hydrogenation is a common method for the reduction of pyridine rings, typically requiring high pressures and temperatures, and often leading to the corresponding piperidine. The presence of halogen substituents can influence the course of reduction, and in some cases, dehalogenation may occur.

Redox reactions can also be initiated through electrochemical means. For instance, the electrochemical halogenation of heteroarenes like imidazopyridines has been reported, proceeding through a radical mechanism initiated by the oxidation of a halide ion. orgsyn.org Such methods offer a clean alternative to traditional chemical oxidants. The concept of oxidation and reduction is based on the transfer of electrons, where oxidation involves the loss of electrons and an increase in oxidation state, while reduction involves the gain of electrons and a decrease in oxidation state. nih.govnih.gov

Formation of Complex Molecular Architectures

The unique substitution pattern of this compound makes it a valuable starting material for the synthesis of more complex molecular structures, particularly fused heterocyclic systems and coordination complexes. Such compounds are of significant interest in medicinal chemistry and materials science. researchgate.netnamiki-s.co.jpenamine.netnih.gov

The amino group at the 3-position and the adjacent substituents on the pyridine ring of this compound provide the necessary functionality for various cyclization reactions to form fused heterocyclic systems. For example, 2-aminopyridine (B139424) derivatives can react with functionalized maleimides to yield pyrido[1,2-a]pyrrolo[3,4-d]pyrimidines through a sequence of nucleophilic attack, elimination, and subsequent cyclization. beilstein-journals.org The electronic nature of the substituents on the pyridine ring can significantly affect the outcome of these reactions. beilstein-journals.org

Intramolecular cyclization is another powerful strategy. For instance, 2-(2-ethynylphenyl)imidazo[1,2-a]pyridines can undergo silver-catalyzed intramolecular cyclization to form novel pyrido[1′,2′;2,3]imidazo[5,1-a]isoquinoliniums. rsc.orgrsc.org A highly relevant example is the synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core, where a ring-closing reaction forms the bicyclic system. nih.govresearchgate.net In this synthesis, the cyclization is thought to be driven by the protonation of the pyridine ring, which facilitates a second, ring-closing acylation. nih.gov Furthermore, 3-amino-4-methylpyridines can undergo a [4+1] cyclization with reagents like trifluoroacetic anhydride (B1165640) to efficiently produce 6-azaindoles, which are valuable scaffolds in medicinal chemistry. chemrxiv.org These examples highlight the potential of this compound to serve as a key precursor for a diverse range of fused heterocycles.

Aminopyridines are versatile ligands in coordination chemistry, capable of coordinating to metal ions in various modes. mdpi.comnih.gov The most common coordination is through the sp²-hybridized nitrogen atom of the pyridine ring, forming η¹-pyridine complexes. acs.org This has been extensively used in ligand design and for directing catalytic reactions. acs.org

Halogenated aminopyridines have been used to synthesize coordination complexes with transition metals like copper(II) and iron(II). researchgate.netclarku.edumdpi.com In these complexes, the aminopyridine ligand typically coordinates to the metal center through the pyridine nitrogen. researchgate.netmdpi.com The resulting complexes can have different geometries, such as distorted tetrahedral or square planar, depending on the metal ion and other ligands present. mdpi.comnih.gov The halide ions can also participate in the coordination sphere or form bridges between metal centers. clarku.edumdpi.com For instance, iron(II) halide complexes with aminopyridine ligands have been shown to form both dimeric and monomeric structures, with the size of the halide ligand playing a role in determining the final structure. mdpi.com The amino group, while not always directly coordinating to the metal, can participate in intramolecular and intermolecular hydrogen bonding, which helps to stabilize the crystal structure. mdpi.comnih.gov The ability of this compound to act as a ligand opens up possibilities for the design and synthesis of novel metal complexes with potentially interesting magnetic, catalytic, or biological properties.

Multicomponent Reactions Incorporating this compound Scaffolds

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a product that incorporates substantial portions of all the starting materials. beilstein-journals.orgpreprints.org These reactions are prized for their atom economy, convergence, and ability to rapidly generate molecular diversity. beilstein-journals.org

While specific examples of multicomponent reactions explicitly employing this compound are not extensively documented in publicly available research, its structure suggests potential utility in various MCRs. The primary amine group at the 3-position can act as a nucleophile, a common role for amine components in well-known MCRs such as the Ugi and Passerini reactions. nih.gov For instance, in a hypothetical Ugi-type reaction, this compound could react with an aldehyde, an isocyanide, and a carboxylic acid to yield complex α-acylamino carboxamide derivatives.

Furthermore, the pyridine nitrogen and the amino group can participate in condensation reactions with carbonyl compounds, a key step in many MCRs that lead to the formation of fused heterocyclic systems like dihydropyridines and their annulated analogues. researchgate.net The halogen substituents would likely remain on the pyridine core during these transformations, offering sites for subsequent post-MCR modifications.

Structure-Reactivity Relationship (SRR) Analyses

The reactivity of this compound is intrinsically linked to the nature and positioning of its substituents. The interplay between the electron-withdrawing halogen atoms and the electron-donating amino group on the electron-deficient pyridine ring governs the outcomes of its chemical transformations.

Impact of Halogen and Amine Group Positioning on Reaction Outcomes

The relative positions of the chloro, fluoro, and amino groups on the pyridine ring are critical in determining the molecule's reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions. In the pyridine ring, the positions ortho and para to the ring nitrogen are electron-deficient and thus activated towards nucleophilic attack.

In this compound, the chlorine atom is at the 6-position (ortho to the ring nitrogen) and the fluorine atom is at the 4-position (para to the ring nitrogen). Both positions are susceptible to nucleophilic substitution. Generally, in SNAr reactions of halo-heteroarenes, a fluorine substituent is a better leaving group than a chlorine substituent. For example, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be significantly faster than that of 2-chloropyridine. nih.govacs.org This suggests that in competitive SNAr reactions involving this compound, nucleophilic attack would preferentially occur at the 4-position, leading to the displacement of the fluoride (B91410) ion.

The amino group at the 3-position, being an activating group, can influence the regioselectivity of these reactions. Its electron-donating nature can modulate the electron density at the adjacent carbon atoms, potentially affecting the rate and site of nucleophilic attack. Studies on substituted 2,6-dichloropyridines have shown that the nature of the substituent at the 3-position can significantly influence the regioselectivity of SNAr reactions. researchgate.net

Electronic and Steric Effects of Substituents

The electronic effects of the substituents on the pyridine ring are a combination of inductive and resonance effects. Both chlorine and fluorine are highly electronegative and exert a strong electron-withdrawing inductive effect (-I). The amino group, conversely, exerts a strong electron-donating mesomeric effect (+M) and a weaker electron-withdrawing inductive effect (-I).

Steric effects also play a role in the reactivity of this compound. The presence of substituents adjacent to potential reaction sites can hinder the approach of reactants. In this compound, the amino group at the 3-position is flanked by the fluorine atom at the 4-position. This proximity could sterically influence reactions involving the amino group itself, such as acylation or alkylation, as well as nucleophilic attack at the 4-position.

A summary of the expected substituent effects on the reactivity of the pyridine ring is presented in the table below.

| Substituent | Position | Electronic Effect | Expected Impact on Reactivity |

| Chlorine | 6 | Strong -I | Activates the ring for nucleophilic attack, particularly at the 6-position. |

| Fluorine | 4 | Strong -I | Activates the ring for nucleophilic attack, particularly at the 4-position. Generally a better leaving group than chlorine in SNAr. |

| Amine | 3 | +M, -I | Donates electron density to the ring, potentially modulating the regioselectivity of nucleophilic attack. Can act as a nucleophile in various reactions. |

Advanced Spectroscopic and Computational Characterization

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopy provides the primary means of identifying and structurally characterizing 6-Chloro-4-fluoropyridin-3-amine. A multi-technique approach, including NMR, vibrational spectroscopy, mass spectrometry, and X-ray crystallography, offers a complete picture of the molecule's atomic connectivity and spatial arrangement.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

High-resolution NMR spectroscopy is an essential tool for determining the chemical environment of magnetically active nuclei within the molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons and the amine (-NH₂) protons. The aromatic protons will appear as doublets due to coupling with the adjacent fluorine atom and with each other. The amine protons typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum will display five signals corresponding to the five carbon atoms of the pyridine (B92270) ring. The chemical shifts are significantly influenced by the attached electronegative substituents (Cl, F, and NH₂). The carbon atoms directly bonded to fluorine will exhibit large one-bond coupling constants (¹JC-F), which is a characteristic feature. acs.org

¹⁹F NMR: As a highly sensitive nucleus, ¹⁹F NMR provides a clear signal for the fluorine atom on the pyridine ring. The chemical shift and coupling to adjacent protons and carbons offer definitive proof of its position. Studies on fluoropyridines are well-established, providing a strong basis for spectral interpretation. researchgate.net

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|

| H-2 | ~8.0 | Singlet or narrow doublet | Small JH-F |

| H-5 | ~7.0 | Doublet | JH-F |

| NH₂ | Variable (e.g., 3.5-5.0) | Broad Singlet | - |

| C-2 | ~140-150 | Doublet | ²JC-F |

| C-3 | ~120-130 | Doublet | ²JC-F |

| C-4 | ~150-160 (C-F) | Doublet | ¹JC-F (~240-260) |

| C-5 | ~115-125 | Doublet | ³JC-F |

| C-6 | ~145-155 (C-Cl) | Singlet or narrow doublet | ⁴JC-F |

| ¹⁹F | Variable (e.g., -110 to -130) | Doublet | JF-H |

Vibrational Spectroscopy (Raman, IR, DRIFT, ATR-IR) and Normal Coordinate Analysis (NCA)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the characteristic vibrational modes of the molecule's functional groups and skeletal structure. The spectra are interpreted by identifying key absorption bands corresponding to specific bond stretches, bends, and torsions.

N-H Vibrations: The primary amine group gives rise to characteristic symmetric and asymmetric stretching vibrations, typically observed in the 3300-3500 cm⁻¹ region of the IR spectrum. wpmucdn.com An NH₂ scissoring bend is also expected around 1600 cm⁻¹. youtube.com

Pyridine Ring Vibrations: The aromatic pyridine ring has several characteristic stretching and bending modes. Ring stretching vibrations typically appear in the 1400-1600 cm⁻¹ range.

C-F and C-Cl Vibrations: The carbon-fluorine (C-F) stretching vibration is expected to produce a strong band in the IR spectrum, typically between 1200 and 1300 cm⁻¹. The carbon-chlorine (C-Cl) stretch occurs at a lower frequency, generally in the 600-800 cm⁻¹ region. youtube.com

Normal Coordinate Analysis (NCA), often performed in conjunction with DFT calculations, is used to assign the observed vibrational bands to specific normal modes of the molecule, providing a detailed understanding of its dynamics. nih.govacs.org

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| N-H Asymmetric Stretch | ~3450 | IR, Raman |

| N-H Symmetric Stretch | ~3350 | IR, Raman |

| Aromatic C-H Stretch | ~3100-3000 | IR, Raman |

| N-H Scissoring Bend | ~1620 | IR |

| Aromatic Ring Stretch (C=C, C=N) | ~1580, 1470 | IR, Raman |

| C-F Stretch | ~1250 | IR |

| C-Cl Stretch | ~750 | IR, Raman |

Mass Spectrometry (MS, LCMS, ESI-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the exact molecular weight and to study the fragmentation pattern of the molecule upon ionization, which provides structural clues. The nominal molecular weight of this compound is 146.55 g/mol . biosynth.com

A key feature in the mass spectrum will be the molecular ion peak (M⁺). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic isotopic pattern is expected, showing a prominent M+2 peak at about one-third the intensity of the M⁺ peak. wpmucdn.com

Common fragmentation pathways for related aromatic amines often involve the loss of small, stable molecules. For this compound, fragmentation could proceed through the loss of HCN, Cl, or F radicals, leading to characteristic daughter ions that help confirm the structure.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z Value | Ion Identity | Notes |

|---|---|---|

| 147 | [M]⁺ (with ³⁵Cl) | Molecular ion peak |

| 149 | [M+2]⁺ (with ³⁷Cl) | Isotope peak, ~33% intensity of M⁺ |

| 120 | [M-HCN]⁺ | Loss of hydrogen cyanide from the ring |

| 112 | [M-Cl]⁺ | Loss of chlorine radical |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive information about the solid-state structure of a molecule, including precise bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not available in public databases, the structure of the closely related compound 2-Chloro-4-methylpyridin-3-amine has been determined. researchgate.net

Based on this related structure, this compound is expected to be an essentially planar molecule. In the crystal lattice, it is highly probable that intermolecular hydrogen bonds form between the amine group of one molecule and the nitrogen atom of the pyridine ring of a neighboring molecule (N-H···N), linking the molecules into chains or more complex networks. researchgate.net

Table 4: Predicted Crystallographic Parameters (based on analogous structures)

| Parameter | Predicted Value / Feature |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Molecular Geometry | Essentially planar |

| Key Intermolecular Interaction | N-H···N hydrogen bonding |

| C-Cl Bond Length | ~1.74 Å |

| C-F Bond Length | ~1.35 Å |

| C-N (amine) Bond Length | ~1.39 Å |

Computational Chemistry and Theoretical Studies

Theoretical calculations, particularly those using Density Functional Theory, are powerful for complementing experimental data. They can predict molecular geometries, electronic properties, and spectroscopic parameters with high accuracy.

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

DFT calculations, commonly using functionals like B3LYP with basis sets such as 6-311++G(d,p), are routinely applied to substituted pyridines. researchgate.net Such calculations for this compound would yield an optimized molecular geometry, providing theoretical values for bond lengths and angles that can be compared with crystallographic data.

Furthermore, DFT is used to calculate electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net DFT can also simulate vibrational (IR/Raman) and NMR spectra, which is invaluable for assigning experimental signals and confirming the structural elucidation. nanobioletters.com

Table 5: Predicted DFT-Calculated Properties for this compound

| Parameter | Predicted Outcome from DFT (B3LYP/6-311++G(d,p)) |

|---|---|

| Optimized Geometry | Provides bond lengths and angles in agreement with expected values. |

| HOMO-LUMO Energy Gap | Indicates relative electronic stability and reactivity. |

| Calculated Vibrational Frequencies | Aids in the assignment of experimental IR and Raman spectra. |

| Calculated NMR Chemical Shifts | Supports the assignment of ¹H, ¹³C, and ¹⁹F NMR signals. |

| Molecular Electrostatic Potential (MEP) Map | Visualizes electron-rich (negative) and electron-poor (positive) regions. |

Analysis of Frontier Molecular Orbitals (HOMO, LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in understanding the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. A smaller gap generally implies higher reactivity.

For this compound, computational studies based on Density Functional Theory (DFT) can be employed to determine the energies of these orbitals. The distribution of HOMO and LUMO across the molecule indicates the regions most susceptible to electrophilic and nucleophilic attack, respectively. In substituted pyridines, the HOMO is often localized on the electron-donating amino group and the pyridine ring, while the LUMO is distributed over the electron-withdrawing parts of the molecule. The presence of electronegative chlorine and fluorine atoms influences the electronic landscape, affecting the orbital energies.

Table 1: Calculated Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.25 |

| LUMO | -1.58 |

| HOMO-LUMO Gap | 4.67 |

Note: These values are representative and would be determined with precision through specific computational calculations.

Atomic Charge Distributions (NPA, ESP)

Natural Population Analysis (NPA) and Electrostatic Potential (ESP) mapping are computational tools used to determine the distribution of electronic charge on the atoms within a molecule. This information is vital for understanding intermolecular interactions, such as hydrogen bonding, and for predicting the molecule's behavior in a biological system.

In this compound, the nitrogen atom of the pyridine ring and the fluorine atom are expected to have negative partial charges due to their high electronegativity. The chlorine atom also carries a negative charge. The nitrogen atom of the amino group will also exhibit a negative charge, while its attached hydrogen atoms will be positively charged. The carbon atoms in the pyridine ring will have varying partial charges depending on their proximity to the electron-withdrawing substituents and the nitrogen atom. The ESP map would visually represent these charge distributions, with red areas indicating negative potential (electron-rich regions) and blue areas indicating positive potential (electron-poor regions).

Table 2: Representative Calculated Atomic Charges

| Atom | NPA Charge (e) |

|---|---|

| N (pyridine) | -0.55 |

| C2 | +0.20 |

| C3 (with NH2) | -0.15 |

| C4 (with F) | +0.40 |

| C5 | -0.10 |

| C6 (with Cl) | +0.18 |

| N (amino) | -0.85 |

| H (amino) | +0.42 |

| F | -0.38 |

| Cl | -0.12 |

Note: These values are illustrative and would be quantified by specific quantum chemical calculations.

Conformer and Tautomerism Studies

The presence of the amino group in this compound allows for the existence of different conformers due to rotation around the C-N bond. Computational studies can be used to determine the relative energies of these conformers and identify the most stable geometry.

Furthermore, the compound can potentially exist in different tautomeric forms, such as the amino and imino forms. Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. Spectroscopic techniques like NMR, in conjunction with computational calculations, can be used to investigate the presence and relative stability of these tautomers in different environments (gas phase, solution, solid state). The relative energies of the tautomers can be calculated to predict the predominant form under specific conditions.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system. For this compound, MD simulations can provide insights into its dynamic properties, such as its conformational flexibility and its interactions with solvent molecules or a biological target. By simulating the movement of atoms over time, MD can reveal how the molecule explores different conformational states and how it forms and breaks intermolecular interactions. This information is particularly valuable for understanding how the molecule might bind to a receptor or enzyme. For instance, simulations can assess the stability of protein-ligand interactions and the deformability of amino acid residues within a binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Should this compound be part of a series of related compounds being investigated for a particular biological effect, QSAR studies could be highly informative.

In a QSAR study, various molecular descriptors (physicochemical, topological, electronic, etc.) of the compounds are calculated and correlated with their measured biological activity. For a series of substituted pyridines including this compound, descriptors such as hydrophobicity (logP), electronic parameters (like HOMO/LUMO energies and atomic charges), and steric parameters could be used to build a predictive model. Such a model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds.

Environmental Fate and Transport of Halogenated Pyridines

The journey of halogenated pyridines through the environment is dictated by their interactions with water, soil, and sunlight. These interactions determine whether the compounds remain localized or are transported to other areas, and how long they persist.

In aquatic systems, photochemical reactions are a primary pathway for the transformation of pyridine compounds. While pyridine itself can absorb UV light, leading to the formation of reactive species, the presence of halogens introduces additional complexities. nih.govresearchgate.net

Direct Photolysis : Compounds with aromatic systems can absorb solar radiation, which can lead to their direct breakdown. Pyridine can act as a photo-catalyst to split water upon absorption of a UV photon. rsc.org

Indirect Photolysis : Halide ions in natural waters can be converted into reactive halogen species by sunlight and interactions with other reactive oxygen species (ROS) like hydroxyl radicals. researchgate.net These reactive species can then participate in the degradation of pollutants. researchgate.net

Advanced Oxidation/Reduction : Processes like the Sulfite/UV advanced reduction process (ARP) have been shown to be effective in degrading pyridine. This method utilizes UV irradiation to generate reductive radicals (eaq⁻, H•, and SO₃•⁻) that promote the structural change and breakdown of the pyridine ring. nih.govresearchgate.net The rate constant for pyridine removal in a Sulfite/UV system was found to be significantly higher than with UV irradiation alone or with a UV/H₂O₂ process. nih.gov

The C-F bond is notably strong, making fluorinated compounds generally persistent in the environment. numberanalytics.com Photochemical processes, however, offer a potential route for their transformation. numberanalytics.com

The mobility of halogenated pyridines in soil is largely controlled by adsorption-desorption processes, which dictate their potential to leach into groundwater. Key factors influencing this behavior include soil composition and pH. nih.govconicet.gov.ar

Influence of Soil Composition : Organic matter and clay content are major determinants of adsorption. Studies on the fungicide pyraclostrobin (B128455), a pyridine derivative, showed that adsorption was highest in soils with greater organic matter and clay content (Ultisol) and lowest in sandy loam soils (Inceptisol). nih.gov Removing organic carbon or clay from the soil decreased the adsorption of the compound. nih.gov

Effect of pH : Soil pH can affect the chemical form of pyridine compounds and their interaction with soil particles. For the herbicide atrazine (B1667683), adsorption was found to be positively correlated with organic carbon and negatively correlated with pH. conicet.gov.ar

Leaching Potential : Compounds with lower adsorption coefficients (Kd or Kf) are more likely to leach through the soil profile. In one study, low Kf values for atrazine in deeper soil horizons indicated a higher propensity for leaching towards groundwater. conicet.gov.ar The fungicide pyraclostrobin showed limited leaching potential, with the majority of the compound remaining in the top layer of soil columns even after simulated heavy rainfall. nih.gov

Table 1: Factors Influencing Adsorption of Pyridine Derivatives in Soil

| Factor | Influence on Adsorption | Compound Studied | Finding | Source |

|---|---|---|---|---|

| Organic Matter | Positive Correlation | Pyraclostrobin, Atrazine | Higher organic matter leads to stronger adsorption. | nih.govconicet.gov.ar |

| Clay Content | Positive Correlation | Pyraclostrobin | Higher clay content increases adsorption. | nih.gov |

| Soil pH | Negative Correlation | Atrazine | Higher pH (less acidic) leads to weaker adsorption. | conicet.gov.ar |

Biodegradation Pathways and Microbial Metabolism

Biodegradation represents a critical, environmentally friendly pathway for the removal of pyridine-based pollutants. This process relies on the metabolic capabilities of microorganisms to break down these complex molecules. uludag.edu.trtandfonline.com

Numerous bacteria capable of utilizing pyridine and its derivatives as their sole source of carbon, nitrogen, and energy have been isolated from contaminated environments like industrial wastewater and agricultural soils. uludag.edu.trnih.govresearchgate.net The ability to degrade these compounds is found across a diverse range of microbial genera.

Identified Genera : Bacteria such as Arthrobacter, Rhodococcus, Alcaligenes, Stenotrophomonas, Shewanella, and Gemmobacter have been identified as effective pyridine degraders. uludag.edu.trresearchgate.netnih.gov

Isolation Sources : These microorganisms are typically isolated from environments with a history of contamination, such as the activated sludge of wastewater treatment plants or soils from petrochemical industry sites. uludag.edu.trresearchgate.net For example, Shewanella algae was isolated from soil contaminated with petrochemical effluents, and Stenotrophomonas maltophilia J2 was isolated from a pesticide wastewater treatment plant. uludag.edu.trresearchgate.net

Degradation Efficiency : Isolated strains show varying but often high degradation efficiencies. Stenotrophomonas maltophilia J2 demonstrated a 98.34% degradation rate of pyridine within 72 hours at a concentration of 1100 mg·L⁻¹. researchgate.net A denitrifying bacterium, strain pF6 (related to Azoarcus species), was found to degrade pyridine under both aerobic and anaerobic conditions. nih.gov

Table 2: Examples of Isolated Pyridine-Degrading Microorganisms

| Microorganism | Source of Isolation | Key Characteristics | Source |

|---|---|---|---|

| Arthrobacter sp. strain 68b | Soil | Degrades pyridine via a plasmid-borne gene cluster. | nih.govasm.org |

| Shewanella algae (strain MM) | Petrochemical industry effluent soil | Utilizes pyridine as a sole carbon source. | uludag.edu.tr |

| Stenotrophomonas maltophilia J2 | Pesticide wastewater treatment plant | Highly efficient pyridine degradation (98.34% in 72h). | researchgate.net |

| Alcaligenes faecalis JQ135 | Not specified | Degrades 5-hydroxypicolinic acid via a novel pathway. | nih.gov |

| Azoarcus sp. (strain pF6) | Industrial wastewater | Degrades pyridine under both aerobic and anaerobic (denitrifying) conditions. | nih.gov |

The microbial breakdown of the stable pyridine ring is an enzymatic process involving several steps. The initial attack on the ring is crucial and often involves hydroxylation or direct ring cleavage. nih.govnih.govvu.lt

Initial Ring Attack : A common mechanism involves monooxygenases. In Arthrobacter sp. strain 68b, the degradation begins with a direct oxidative cleavage of the pyridine ring by a two-component flavin-dependent monooxygenase system, without prior hydroxylation. nih.govasm.orgvu.lt In other pathways, such as the degradation of 5-hydroxypicolinic acid by Alcaligenes faecalis JQ135, a monooxygenase catalyzes an ortho-decarboxylative hydroxylation. nih.gov

Degradation Pathway : Following the initial ring cleavage, the degradation proceeds through a series of enzymatic reactions. In the well-studied Arthrobacter sp. 68b, the pathway consists of four steps catalyzed by enzymes encoded by the pyr gene cluster, ultimately converting pyridine to succinic acid, which can enter central metabolism. nih.govasm.org

Influence of Substituents : The rate of biodegradation is highly dependent on the type and position of substituents on the pyridine ring. Halogenated pyridines are generally more resistant to degradation than other derivatives like pyridine carboxylic acids or hydroxypyridines. nih.govnih.gov

Table 3: Key Enzymes in Pyridine Degradation by Arthrobacter sp. 68b

| Gene | Enzyme | Function in Pathway | Source |

|---|---|---|---|

| pyrA / pyrE | Two-component flavin-dependent monooxygenase | Catalyzes the initial oxidative cleavage of the pyridine ring. | nih.govasm.org |

| pyrB | (Z)-N-(4-oxobut-1-enyl)formamide dehydrogenase | Second step in the degradation cascade. | nih.govasm.org |

| pyrC | Amidohydrolase | Third step, hydrolyzing an amide bond. | nih.govasm.org |

| pyrD | Succinate semialdehyde dehydrogenase | Final step, producing succinic acid. | nih.govasm.org |

Advanced Remediation Strategies

For persistent compounds like halogenated pyridines that are resistant to natural degradation, advanced remediation strategies are necessary. These technologies aim to accelerate the breakdown of pollutants into less harmful substances. researchgate.netmdpi.com

Advanced Oxidation Processes (AOPs) : AOPs generate highly reactive hydroxyl radicals (•OH) that can non-selectively oxidize a wide range of organic pollutants. mdpi.com Common AOPs include O₃/UV, H₂O₂/UV, and Fenton-based processes (Fe²⁺/H₂O₂). mdpi.comyoutube.com These methods are effective for mineralizing hazardous substances into CO₂, water, and other simple compounds. mdpi.com

Advanced Reduction Processes (ARPs) : ARPs are an emerging technology for treating oxidation-resistant pollutants. researchgate.netbohrium.com The Sulfite/UV process, for example, generates reductive radicals that have been shown to efficiently degrade pyridine, with removal rates significantly higher than some AOPs. nih.govresearchgate.net

Bioremediation : This strategy involves the use of microorganisms to clean up contaminated sites. Bioaugmentation, the introduction of specific microbial strains (like those listed in Table 2) to a contaminated site, can enhance the degradation of target pollutants. conicet.gov.arresearchgate.net This approach is considered a more sustainable and environmentally friendly remediation technique. researchgate.net

Table 4: Comparison of Advanced Remediation Strategies for Pyridine Derivatives

| Strategy | Principle | Advantages | Limitations | Source |

|---|---|---|---|---|

| Advanced Oxidation (AOPs) | Generation of highly reactive hydroxyl radicals (•OH). | Rapid, effective for a broad range of pollutants. | Can be costly, may produce byproducts. | mdpi.comyoutube.com |

| Advanced Reduction (ARPs) | Generation of reductive radicals (e.g., eaq⁻, H•). | Effective for oxidation-resistant compounds like pyridine. | Emerging technology, may be inhibited by oxygen. | nih.govresearchgate.netbohrium.com |

| Bioaugmentation | Introduction of specialized microorganisms to contaminated sites. | Cost-effective, sustainable, minimal environmental disruption. | Slower process, sensitive to environmental conditions (pH, temp). | conicet.gov.arresearchgate.net |

Environmental and Degradation Studies of 6 Chloro 4 Fluoropyridin 3 Amine

Bioremediation and Chemical Degradation Approaches

The remediation of sites contaminated with halogenated pyridines can be approached through biological and chemical methods. Bioremediation utilizes the metabolic capabilities of microorganisms to break down contaminants, while chemical oxidation and reduction processes employ reactive species to transform them into less harmful substances.

Bioremediation offers an environmentally friendly and cost-effective approach to detoxify contaminated sites. The success of bioremediation depends on the presence and activity of microorganisms capable of degrading the target compound. Both bacteria and fungi have been shown to degrade pyridine derivatives, including those with halogen and amino substituents.

Microbial Degradation:

Bacteria, in particular, have been extensively studied for their ability to degrade pyridine and its derivatives. tandfonline.com Numerous bacterial strains isolated from soil and sludge can utilize pyridines as a source of carbon and nitrogen. tandfonline.com The degradation of substituted pyridines is highly dependent on the nature and position of the substituents on the pyridine ring. tandfonline.com For instance, the biodegradation of aminopyridines has been documented, suggesting that the amino group of this compound could be a point of initial enzymatic attack. tandfonline.com

The initial steps in the microbial degradation of many pyridine derivatives often involve hydroxylation, where oxygen is incorporated into the pyridine ring. tandfonline.com However, some substituted pyridines are degraded through novel mechanisms that may involve initial reductive steps without the formation of hydroxylated intermediates. tandfonline.com For chloropyridines, microbial degradation can proceed through the removal of the chlorine atom, a process known as dehalogenation.

Fungi also play a role in the bioremediation of aromatic hydrocarbons and their derivatives. researchgate.net Ligninolytic fungi, for example, produce powerful extracellular enzymes that can non-specifically degrade a wide range of persistent organic pollutants. researchgate.net The use of microbial consortia, which are communities of different microbial species, can also enhance the degradation of complex compounds by providing a wider range of metabolic capabilities. researchgate.netmdpi.comnih.govmdpi.com

While specific data for this compound is not available, the table below summarizes the bioremediation potential for structurally related compounds.

Table 1: Examples of Bioremediation of Structurally Related Compounds

| Compound | Microorganism/System | Degradation Efficiency | Reference |

| Pyridine | Arthrobacter sp. Strain 68b | Complete degradation | asm.org |

| Pyridine | Ultrasonic Irradiation | 52% (initial conc. 10 mg/L) | researchgate.net |

| Pyridine | Sulfite/UV process | High removal rate (k=0.1439 min⁻¹) | nih.govresearchgate.net |

| Pyridine | Ozonation | 55% transformation (scavenged) | nih.gov |

Chemical oxidation and reduction processes, often categorized as Advanced Oxidation Processes (AOPs) and Advanced Reduction Processes (ARPs), provide alternative methods for the degradation of persistent organic pollutants. These methods rely on the generation of highly reactive species, such as hydroxyl radicals (•OH) in AOPs and hydrated electrons (e-aq) in ARPs, to break down the target compound.

Advanced Oxidation Processes (AOPs):

AOPs are effective in degrading a wide range of organic contaminants. Common AOPs include ozonation (O₃), UV/H₂O₂ processes, and Fenton oxidation (Fe²⁺/H₂O₂). These processes generate highly reactive hydroxyl radicals that can non-selectively attack organic molecules, leading to their mineralization into carbon dioxide, water, and inorganic ions.

Ozonation: Ozone is a strong oxidant that can directly react with organic compounds or decompose to form hydroxyl radicals. nih.gov The reaction of ozone with pyridine and its derivatives can lead to the formation of N-oxides and other degradation products. nih.gov The efficiency of ozonation can be influenced by factors such as pH and the presence of radical scavengers. nih.gov

UV/H₂O₂: The combination of ultraviolet (UV) light and hydrogen peroxide (H₂O₂) generates hydroxyl radicals, leading to the degradation of organic pollutants. The UV/H₂O₂ process has shown higher removal rates and mineralization for pyridine compared to other treatments. researchgate.net

Fenton Oxidation: The Fenton reaction involves the use of ferrous ions (Fe²⁺) to catalyze the decomposition of hydrogen peroxide, producing hydroxyl radicals. This process is effective for the degradation of various aromatic compounds. The efficiency of Fenton oxidation is dependent on parameters such as pH, and the concentrations of iron and hydrogen peroxide. medcraveonline.com

Chemical Reduction Processes:

Chemical reduction offers a pathway for the dehalogenation of chlorinated organic compounds. Reductive dechlorination involves the cleavage of the carbon-chlorine bond and its replacement with a hydrogen atom.

Zero-Valent Iron (ZVI): Zero-valent iron is a common reducing agent used for the remediation of contaminated groundwater. It can directly donate electrons to chlorinated compounds, leading to their dechlorination. The use of nano-sized ZVI particles can enhance the reaction rate due to their larger surface area. nih.govnih.gov The effectiveness of ZVI can be influenced by surface modifications, such as sulfidation. nih.gov

The following table presents research findings on the chemical degradation of compounds analogous to this compound.

Table 2: Examples of Chemical Degradation of Structurally Related Compounds

| Compound | Degradation Method | Key Findings | Reference |

| Pyridine | Sulfite/UV | Higher removal rate than UV alone or UV/H₂O₂. | nih.govresearchgate.net |

| Pyridine | Ultrasonic Irradiation | Degradation efficiency decreases with increasing initial concentration. | researchgate.net |

| Pyridine | Ozonation | High transformation (55%) in OH radical scavenged systems. | nih.gov |

| Nitroaromatics | Trichlorosilane | High yields of amines in short reaction times. | beilstein-journals.org |

| Nitro Compounds | Pd/C Catalytic Hydrogenation | Effective for both aromatic and aliphatic nitro groups. | commonorganicchemistry.com |

Future Perspectives and Emerging Research Avenues

Advancements in High-Throughput Synthesis and Screening

The rapid generation and evaluation of a diverse range of chemical entities are central to modern drug discovery and materials science. High-throughput synthesis (HTS) and screening are instrumental in accelerating this process. For derivatives of 6-chloro-4-fluoropyridin-3-amine, these methodologies offer a pathway to quickly explore a vast chemical space.

Microwave-assisted synthesis , a recognized green chemistry tool, has demonstrated significant advantages in the synthesis of pyridine (B92270) derivatives, offering excellent yields, pure products, and short reaction times (typically 2–7 minutes). nih.govacs.org This technique is well-suited for the rapid generation of libraries of compounds derived from this compound for biological screening. Another powerful approach is the use of one-pot multicomponent reactions . These reactions, which combine multiple starting materials in a single step to form a complex product, are highly efficient and atom-economical. nih.govacs.org The development of such reactions for this compound would enable the swift creation of highly functionalized and structurally diverse pyridine derivatives. nih.gov

Furthermore, advancements in automated synthesis platforms and purification techniques, such as flash column chromatography, allow for the rapid production and isolation of these novel compounds. nih.gov The ability to generate large libraries of derivatives will be crucial for screening against a wide array of biological targets and for identifying compounds with desired material properties.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of chemical research by enabling the predictive design of molecules with specific functionalities. These computational tools can be leveraged to guide the synthesis of novel derivatives of this compound with enhanced therapeutic potential or material characteristics.

ML models can be trained on large datasets of chemical reactions to predict the outcomes of synthetic routes and to optimize reaction conditions, thereby increasing efficiency and reducing waste. beilstein-journals.org For instance, AI can be used to design a set of pyridine derivatives with specific electronic and steric properties, which can then be synthesized and tested. nih.gov This data-driven approach accelerates the discovery of new and more active analogs of existing drugs. nih.gov

A notable application of ML is in the discovery of new materials. For example, ML models have been used to screen virtual libraries of pyridine-based polymers to identify candidates with high adsorption capacities for specific ions. nih.gov This approach found that halogen functionalization, a key feature of this compound, can enhance adsorption efficiency. nih.gov This suggests a potential application for polymers derived from our title compound in areas like environmental remediation.

Exploration of Novel Reactivity Patterns and Catalytic Systems

Understanding and expanding the reactivity of this compound is crucial for unlocking its full synthetic potential. The presence of multiple reactive sites—the amino group and the halogen-substituted pyridine ring—offers a rich platform for chemical modification.

Recent research on the closely related 4-chloro-3-fluoropyridine (B1587321) has demonstrated the feasibility of regioselective functionalization. acs.org Methods such as kinetic deprotonation and Minisci-type amidomethylation have been successfully employed to introduce substituents at specific positions on the pyridine ring. acs.org These strategies could be adapted to this compound to create a diverse array of novel derivatives.

The development of new catalytic systems is another key area of exploration. For instance, iron-catalyzed cyclization reactions have been shown to be an effective and green method for synthesizing substituted pyridines. rsc.org The exploration of such novel catalytic approaches could lead to more efficient and selective syntheses of complex molecules derived from this compound. The Bohlmann-Rahtz pyridine synthesis, a two-step process involving the condensation of enamines with ethynylketones, also presents a versatile, albeit sometimes challenging, route to highly substituted pyridines that could be explored. organic-chemistry.org

Development of Sustainable and Green Chemistry Approaches in Pyridine Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. The focus is on creating processes that are more environmentally friendly by reducing waste, using less hazardous substances, and improving energy efficiency.

For the synthesis of pyridine derivatives, several green approaches are being actively researched. The use of environmentally friendly solvents is a key aspect, with some pyridine derivatives themselves being explored as recyclable, biphasic solvent systems. biosynce.comSolvent-free synthesis is another promising avenue, where reactions are conducted in the absence of a solvent, often with microwave irradiation, to produce pyridine derivatives. rsc.org